molecular formula C14H22N6O3 B2412805 8-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-1,3-dimethyl-7H-purine-2,6-dione CAS No. 65919-57-5

8-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-1,3-dimethyl-7H-purine-2,6-dione

Cat. No.: B2412805
CAS No.: 65919-57-5
M. Wt: 322.369
InChI Key: NRFBVWGAMBIFCR-UHFFFAOYSA-N
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Description

8-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-1,3-dimethyl-7H-purine-2,6-dione is a complex organic compound that features a piperazine ring and a purine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-1,3-dimethyl-7H-purine-2,6-dione typically involves the reaction of 1,3-dimethylxanthine with 4-(2-hydroxyethyl)piperazine. The reaction is usually carried out in an organic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile, under reflux conditions. The reaction mixture is then purified using column chromatography to isolate the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

8-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-1,3-dimethyl-7H-purine-2,6-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

8-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-1,3-dimethyl-7H-purine-2,6-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials and pharmaceuticals .

Mechanism of Action

The mechanism of action of 8-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-1,3-dimethyl-7H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. For instance, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-1,3-dimethyl-7H-purine-2,6-dione is unique due to its combined structural features of a piperazine ring and a purine core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

8-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-1,3-dimethyl-7H-purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N6O3/c1-17-12-11(13(22)18(2)14(17)23)15-10(16-12)9-20-5-3-19(4-6-20)7-8-21/h21H,3-9H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRFBVWGAMBIFCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)CN3CCN(CC3)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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